2-(Azetidin-3-yl)-5-chloroimidazo[1,2-a]pyridine
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Overview
Description
2-(Azetidin-3-yl)-5-chloroimidazo[1,2-a]pyridine is a heterocyclic compound that features both an azetidine ring and an imidazo[1,2-a]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-5-chloroimidazo[1,2-a]pyridine typically involves the construction of the imidazo[1,2-a]pyridine core followed by the introduction of the azetidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the imidazo[1,2-a]pyridine core can be synthesized via the condensation of 2-aminopyridine with α-haloketones . The azetidine ring can be introduced through nucleophilic substitution reactions involving azetidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-5-chloroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated azetidine derivatives, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized azetidine derivatives .
Scientific Research Applications
2-(Azetidin-3-yl)-5-chloroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-5-chloroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes . For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or it may interfere with cancer cell signaling pathways, resulting in anticancer activity .
Comparison with Similar Compounds
2-(Azetidin-3-yl)-5-chloroimidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core but differ in the substituents attached to the core.
Azetidine derivatives: These compounds contain the azetidine ring but may have different substituents or additional functional groups.
The uniqueness of this compound lies in its combination of the azetidine and imidazo[1,2-a]pyridine moieties, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C10H10ClN3 |
---|---|
Molecular Weight |
207.66 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-5-chloroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C10H10ClN3/c11-9-2-1-3-10-13-8(6-14(9)10)7-4-12-5-7/h1-3,6-7,12H,4-5H2 |
InChI Key |
RESQRWDAAMUVLL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CN3C(=N2)C=CC=C3Cl |
Origin of Product |
United States |
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